4-Phenethylamino-benzoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61439-45-0 |
|---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
4-(2-phenylethylamino)benzoic acid |
InChI |
InChI=1S/C15H15NO2/c17-15(18)13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2,(H,17,18) |
InChI Key |
WUODSBRZZIFCDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Phenethylamino Benzoic Acid and Its Derivatives
Direct Synthesis Approaches to 4-Phenethylamino-benzoic Acid Analogues
Direct synthesis methods involve the formation of the crucial carbon-nitrogen bond between a pre-functionalized benzoic acid derivative and a phenethylamine (B48288) moiety in a single key step. Two of the most prominent and effective methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation. These reactions offer a powerful means to access a wide range of N-aryl and N-heteroaryl amines.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of C-N bonds. wikipedia.org This reaction typically employs a palladium catalyst in conjunction with a phosphine (B1218219) ligand to couple an aryl halide or triflate with an amine. wikipedia.org The choice of ligand is critical to the success of the reaction, with sterically hindered and electron-rich phosphine ligands often providing the best results. researchgate.net
The Ullmann condensation, on the other hand, is a copper-catalyzed reaction that has been used for over a century to form C-N and C-O bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern advancements have led to the development of milder protocols, often employing ligands to facilitate the copper-catalyzed coupling. wikipedia.orgorganic-chemistry.org
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |
| Catalyst | Palladium | Copper |
| Ligands | Phosphine-based (e.g., BINAP, dppf) | Diamines, Phenanthroline |
| Reaction Conditions | Generally milder temperatures | Often requires higher temperatures |
| Substrate Scope | Broad, including aryl chlorides, bromides, iodides, and triflates | Traditionally required activated aryl halides |
| Functional Group Tolerance | Generally high | Can be more limited in traditional protocols |
Synthesis of Benzoic Acid Precursors and Intermediates for Phenethylamino Derivatives
A convergent synthetic strategy often involves the separate preparation of the benzoic acid and phenethylamine components, which are then coupled in a subsequent step. This approach allows for greater modularity and the ability to introduce a wide variety of substituents on either fragment.
Preparation of Aminobenzoic Acid Derivatives
4-Aminobenzoic acid (PABA) is a key precursor for the synthesis of this compound. Several methods are available for the synthesis of PABA and its derivatives. A common industrial method involves the reduction of 4-nitrobenzoic acid. zsmu.edu.uachemicalbook.com Another approach utilizes the Hofmann rearrangement of 4-carbamoylbenzoic acid, which can be derived from terephthalic acid. google.com The table below summarizes some of the key synthetic routes to 4-aminobenzoic acid.
| Starting Material | Key Reagents | Reaction Type | Typical Yield |
| 4-Nitrobenzoic Acid | H₂, Raney Nickel | Reduction | 97.2% chemicalbook.com |
| 4-Nitrobenzoic Acid | Ozone, Cobalt Bromide Catalyst | Oxidation/Reduction | 95.6% (for 4-nitrobenzoic acid) zsmu.edu.ua |
| 1,4-Phthalic Acid Monomethyl Ester | Hydroxylamine, then rearrangement | Hofmann Rearrangement | High google.com |
| Terephthalic Acid | Not specified | Not specified | Commercially viable google.com |
Preparation of Phenethylamino Moieties
The phenethylamine moiety is another crucial building block. A variety of synthetic methods have been developed for its preparation, starting from readily available materials. One common approach is the reduction of β-nitrostyrene derivatives, which can be prepared by the condensation of the corresponding benzaldehyde (B42025) with nitromethane. Catalytic hydrogenation is a frequently employed method for this reduction. Another versatile method involves the reduction of phenylacetamides, which are in turn synthesized from phenylacetic acids.
| Starting Material | Key Reagents | Reaction Type | Typical Yield |
| β-Nitrostyrene | H₂, Pd/C, HCl | Catalytic Hydrogenation | High |
| Phenylacetic Acid | PCl₅, NH₃, then LiAlH₄ | Amidation followed by Reduction | 89% |
Strategies for Coupling and Functionalization
Once the benzoic acid and phenethylamine precursors are in hand, they can be coupled together using various chemical strategies. Furthermore, the resulting this compound can be further functionalized to create a diverse library of derivatives.
Reductive Amination Protocols for Phenethylamino Benzoic Acid Derivatives
Reductive amination is a powerful and widely used method for the formation of C-N bonds. This reaction involves the initial formation of an imine or enamine from an aldehyde or ketone and an amine, followed by in situ reduction to the corresponding amine. researchgate.net In the context of synthesizing this compound derivatives, this typically involves the reaction of a 4-formylbenzoic acid derivative with phenethylamine, followed by reduction with a suitable reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. mdpi.com
A typical procedure for the synthesis of a 4-(benzylamino)benzoic acid derivative via reductive amination involves dissolving 4-aminobenzoic acid in methanol (B129727), followed by the addition of the desired aldehyde (in this case, an analogue of benzaldehyde), sodium cyanoborohydride, and a catalytic amount of acetic acid. The reaction is stirred at room temperature, and upon completion, the product is isolated by filtration after dilution with water. mdpi.com This method has been reported to yield the desired product in good yields. mdpi.com
Amide and Ester Formation in Phenethylamino Benzoic Acid Analogues
The carboxylic acid functionality of this compound provides a convenient handle for further derivatization through the formation of amides and esters. These reactions are fundamental in organic chemistry and can be achieved through a variety of methods.
Amide bond formation can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, and then reacting it with an amine. Alternatively, a wide range of coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine. researchgate.netnih.govrsc.org Common coupling reagents include carbodiimides (like DCC or EDC) and phosphonium (B103445) or uronium salts (like HBTU or HATU). The choice of coupling reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions. A general procedure for amide synthesis mediated by TiCl₄ involves reacting the carboxylic acid and amine in pyridine (B92270) at elevated temperatures. nih.gov
Esterification of the carboxylic acid can be achieved through several methods, including the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. researchgate.net Other methods include reaction with alkyl halides in the presence of a base, or the use of coupling reagents similar to those used for amide formation. The Mitsunobu reaction provides a mild and effective method for the esterification of benzoic acids with phenols. researchgate.net
| Derivative | Reaction Type | Key Reagents |
| Amide | Amidation | Carboxylic Acid, Amine, Coupling Agent (e.g., DCC, HBTU) or Acid Chloride |
| Ester | Esterification | Carboxylic Acid, Alcohol, Acid Catalyst (Fischer) or Coupling Agent |
Introduction of Substituents for Structural Modification
Common synthetic strategies for introducing substituents onto the aromatic rings of similar benzoic acid scaffolds involve electrophilic aromatic substitution reactions. For instance, nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be employed to introduce nitro, halogen, sulfonic acid, alkyl, or acyl groups, respectively, onto the benzoic acid ring. The position of substitution is directed by the existing carboxyl and amino groups. Subsequent reactions, such as reduction of a nitro group to an amine or oxidation of an alkyl group, can provide further diversity.
Modification of the phenethylamino group can be achieved through various reactions. For example, N-alkylation or N-acylation can introduce different alkyl or acyl groups. Furthermore, substituents can be introduced onto the phenyl ring of the phenethyl group prior to its coupling with 4-aminobenzoic acid. This approach allows for a wide range of substituted phenethyl groups to be incorporated.
The choice of substituent is often guided by the desired application. For example, the introduction of hydrophobic groups like halogens or alkyl chains can increase lipophilicity, while the addition of hydrophilic groups like hydroxyl or carboxyl groups can enhance water solubility. The electronic effects of the substituents, whether electron-donating or electron-withdrawing, also significantly impact the molecule's reactivity and interactions with biological targets.
A study on 2,5-substituted benzoic acid derivatives demonstrated that the nature and size of substituents significantly influence the binding mode and occupancy of hydrophobic pockets in target proteins. nih.gov For instance, introducing a bulky tert-butyl group on a distal phenyl ring led to a notable increase in binding affinity to the Mcl-1 protein. nih.gov This highlights the importance of substituent choice in modulating biological activity.
Novel Synthetic Pathways for Analogues of this compound
Benzimidazole-linked Benzoic Acid Derivatives
The synthesis of benzimidazole-linked benzoic acid derivatives represents a significant area of research due to the wide range of biological activities associated with the benzimidazole (B57391) scaffold. nih.govnih.gov A common and effective method for the synthesis of benzimidazoles is the condensation reaction between an o-phenylenediamine (B120857) and a carboxylic acid, a pathway known as the Phillips-Ladenburg reaction. semanticscholar.org
To synthesize benzimidazole-linked analogues of this compound, a multi-step approach is typically employed. A key intermediate, 4-(1H-benzimidazol-2-yl)benzenamine, can be synthesized by the condensation of o-phenylenediamine with 4-aminobenzoic acid in the presence of a condensing agent like o-phosphoric acid at elevated temperatures. semanticscholar.org This reaction yields the core benzimidazole structure linked to a phenylamine.
Subsequent reaction of 4-(1H-benzimidazol-2-yl)benzenamine with a phenethyl halide or a protected phenethylamine derivative under suitable conditions, such as in the presence of a base, would lead to the desired this compound analogue with a benzimidazole linkage. The specific reaction conditions would need to be optimized to ensure selective N-alkylation.
An alternative strategy involves the initial synthesis of this compound, followed by its activation to an acid chloride or another reactive derivative. This activated species can then be reacted with o-phenylenediamine to form the benzimidazole ring. The choice of synthetic route may depend on the availability of starting materials and the desired substitution pattern on the benzimidazole or phenethylamino moieties.
The following table summarizes a general synthetic approach for benzimidazole-linked benzoic acid derivatives starting from 4-aminobenzoic acid:
| Step | Reactants | Reagents/Conditions | Product | Yield (%) |
| 1 | o-phenylenediamine, 4-aminobenzoic acid | o-phosphoric acid, 200°C, 2 hours | 4-(1H-benzimidazol-2-yl)benzenamine | 70 |
| 2 | 4-(1H-benzimidazol-2-yl)benzenamine, Phenethyl bromide | Base (e.g., K2CO3), Solvent (e.g., DMF) | 4-((4-(1H-benzo[d]imidazol-2-yl)phenyl)(phenethyl)amino)benzoic acid | Variable |
Trifluoromethyl-substituted Phenethylamino Benzoic Acid Analogues
The introduction of a trifluoromethyl (CF3) group into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. The synthesis of trifluoromethyl-substituted analogues of this compound can be approached in several ways.
One common method involves the use of starting materials that already contain the trifluoromethyl group. For example, a trifluoromethyl-substituted phenethylamine can be reacted with 4-halobenzoic acid via a Buchwald-Hartwig amination or a similar cross-coupling reaction. Alternatively, a trifluoromethyl-substituted aniline (B41778) can be reacted with a phenethyl halide.
Another approach is the direct trifluoromethylation of the this compound scaffold. This can be achieved using various trifluoromethylating reagents, such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator, or electrophilic trifluoromethylating agents like Umemoto's or Togni's reagents. The regioselectivity of this reaction would be a critical aspect to control.
A patent describes the synthesis of trifluoromethyl-phenoxy-benzoic acid derivatives, highlighting methods for introducing the CF3 group onto aromatic rings. google.com These methods often involve multi-step sequences starting from precursors like methyl-substituted benzoic acids, which are then chlorinated and subsequently fluorinated. google.com While not directly applied to this compound, these strategies provide a framework for the synthesis of trifluoromethylated analogues.
The table below outlines a potential synthetic route for a trifluoromethyl-substituted analogue:
| Step | Starting Material | Reagents/Conditions | Intermediate/Product |
| 1 | 4-Methylbenzoic acid | 1. Thionyl chloride; 2. Chlorine, light | 4-(Trichloromethyl)benzoyl chloride |
| 2 | 4-(Trichloromethyl)benzoyl chloride | Hydrogen fluoride | 4-(Trifluoromethyl)benzoyl fluoride |
| 3 | 4-(Trifluoromethyl)benzoyl fluoride | Hydrolysis | 4-(Trifluoromethyl)benzoic acid |
| 4 | 4-(Trifluoromethyl)benzoic acid | 1. Thionyl chloride; 2. Phenethylamine, base | N-phenethyl-4-(trifluoromethyl)benzamide |
| 5 | N-phenethyl-4-(trifluoromethyl)benzamide | Reduction | 4-(Phenethylamino)-trifluoromethyl-benzene |
Note: This is a generalized pathway and would require further steps to obtain the final benzoic acid derivative.
Schiff Base Derivatives of 4-Aminobenzoic Acid
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are commonly synthesized through the condensation of a primary amine with an aldehyde or a ketone. The synthesis of Schiff base derivatives of 4-aminobenzoic acid is a straightforward and widely reported process. rjptonline.orgresearchgate.netnih.gov
The general procedure involves dissolving 4-aminobenzoic acid in a suitable solvent, such as methanol or ethanol, and then adding an equimolar amount of the desired aldehyde or ketone. rjptonline.org The reaction mixture is often heated under reflux for a few hours to facilitate the condensation and removal of water. In many cases, a catalytic amount of acid, like glacial acetic acid, is added to promote the reaction. Upon cooling, the Schiff base product often precipitates out of the solution and can be collected by filtration and purified by recrystallization.
A variety of aldehydes and ketones, both aliphatic and aromatic, can be used to generate a diverse library of Schiff base derivatives. rjptonline.org The nature of the carbonyl compound significantly influences the properties of the resulting Schiff base.
The following table provides examples of Schiff bases synthesized from 4-aminobenzoic acid and various aldehydes, along with their reported melting points and yields.
| Schiff Base Product | Aldehyde/Ketone Reactant | Solvent | Reaction Conditions | Melting Point (°C) | Yield (%) | Reference |
| 4-((phenylmethylene)amino)benzoic acid | Benzaldehyde | Methanol | Reflux | - | - | rjptonline.org |
| 4-(((1E)-ethylidene)amino)benzoic acid | Acetaldehyde | Methanol | Reflux | - | - | rjptonline.org |
| 4-((1-methylethylidene)amino)benzoic acid | Acetone | Methanol | Reflux | - | - | rjptonline.org |
| 4-((1-phenyl-2-oxopropylidene)amino)benzoic acid | Benzoyl acetone | Methanol | Reflux | - | - | rjptonline.org |
| 4-(((4-(hexyloxy)phenyl)imino)methyl)benzoic acid | 4-Hexyloxyaniline | Ethanol | Reflux, 2 hours | 190.0 | 93.0 | nih.gov |
While these examples start from 4-aminobenzoic acid, the same principle applies to the synthesis of Schiff bases from this compound. The secondary amine in this compound would react with aldehydes or ketones under similar conditions to form the corresponding Schiff base derivatives.
Structure Activity Relationship Sar Studies of 4 Phenethylamino Benzoic Acid Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
The substitution pattern on the benzoic acid ring of 4-phenethylamino-benzoic acid is a critical determinant of its biological activity. The type, number, and position of substituents can significantly alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with target receptors.
Studies on related benzoic acid derivatives have demonstrated that both the nature of the substituent and its location (ortho, meta, or para relative to the carboxyl group) have a profound impact. For instance, in studies investigating the antibacterial activity of substituted benzoic acids against Escherichia coli, the introduction of hydroxyl (-OH) or methoxyl (-OCH3) groups often weakens the antibacterial effect compared to the unsubstituted benzoic acid. novartis.com However, the position of these substituents can lead to notable exceptions and specific effects.
Key findings on positional isomerism include:
Hydroxyl Group Position : The position of a hydroxyl group is crucial. Attaching a hydroxyl group at the ortho-position (2-position) of benzoic acid has been shown to enhance antibacterial activity, reducing the time required to kill bacterial cells compared to other isomers. novartis.com In contrast, hydroxylation at the 5-position can significantly weaken the inhibitory ability of benzoic acid derivatives against certain enzymes like α-amylase. mdpi.com
Methoxyl Group Position : Methoxyl groups also exhibit position-dependent effects. Phenolic acids with methoxyl substituents have been found to be more effective at limiting biofilm formation by E. coli than their hydroxyl counterparts. novartis.com A methoxyl group in the ortho position can significantly shorten the time needed for bactericidal effects compared to the parent benzoic acid. novartis.com
General Trends : The most significant factor influencing the activity of substituted phenolic acids is the type of substituent, followed by their number, and finally their specific position on the benzoic ring. nih.gov For example, adding a hydroxyl group at the 2-position can lead to a significant increase in the inhibition of α-amylase, while adding one at the 5-position has a negative effect. mdpi.com
| Substituent | Position | Observed Effect on Activity | Example Context |
|---|---|---|---|
| Hydroxyl (-OH) | Ortho (2-position) | Increased antibacterial activity; Reduced cell killing time. novartis.com | E. coli inhibition |
| Hydroxyl (-OH) | Meta (3-position) | Weaker antibacterial activity compared to ortho. novartis.com | E. coli inhibition |
| Hydroxyl (-OH) | Para (4-position) | Weaker antibacterial activity compared to ortho. novartis.com | E. coli inhibition |
| Methoxyl (-OCH3) | Ortho (2-position) | Significantly reduced cell killing time. novartis.com | E. coli inhibition |
| Methoxyl (-OCH3) | General | Greater limitation of biofilm formation than -OH. novartis.com | E. coli biofilm |
Impact of Amine Linker Modifications on Activity Profiles
While specific SAR studies on the amine linker of this compound are not extensively detailed in the public domain, principles from medicinal chemistry allow for extrapolation of potential modifications and their likely consequences. The goal of such modifications is often to improve metabolic stability, modulate basicity (pKa), or constrain the molecule into a more active conformation.
Common strategies for linker modification include:
N-Alkylation : Introducing small alkyl groups (e.g., N-methyl) on the amine nitrogen can impact potency. In many systems, N-methylation leads to a minor reduction in potency, whereas further substitution to a tertiary amine can cause a more significant drop in activity. nih.gov This is often due to increased steric bulk or altered hydrogen bonding capability.
Conformational Constraint : Incorporating the amine linker into a rigid ring system, such as a piperidine (B6355638) or proline ring, can lock the molecule into a specific conformation. This can lead to a significant increase in activity if the constrained conformation is the one favored for receptor binding. For example, in the development of certain STAT3 inhibitors, modifying a flexible glycinamide (B1583983) linker to a more rigid proline-based linker resulted in a three-fold improvement in potency.
Bioisosteric Replacement : The secondary amine can be replaced with various bioisosteres to improve properties like metabolic stability. Amides, sulfonamides, ureas, or carbamates are common replacements. u-tokyo.ac.jp For instance, trifluoroethylamines have been successfully used as amide isosteres, as they mimic the hydrogen-bond donating ability of the N-H group while being more metabolically stable and less basic. nih.gov Heterocyclic rings such as triazoles or oxadiazoles (B1248032) can also serve as metabolically robust linkers that maintain appropriate geometry and hydrogen bonding patterns. u-tokyo.ac.jp
| Modification Strategy | Example Modification | Potential Impact on Activity Profile | Rationale |
|---|---|---|---|
| N-Alkylation | -NH- → -N(CH3)- | May slightly decrease or alter activity. | Increases steric bulk, removes H-bond donor capability. nih.gov |
| Conformational Constraint | Incorporate N into a proline ring | Can significantly increase potency. | Reduces conformational flexibility, locking in an active conformation. |
| Bioisosteric Replacement | -NH- → -C(=O)NH- (Amide) | May alter binding mode and metabolic stability. | Introduces H-bond acceptor, changes electronics. u-tokyo.ac.jp |
| Bioisosteric Replacement | -NH- → -S(=O)2NH- (Sulfonamide) | Can serve as a stable H-bond donor/acceptor. | Improves metabolic stability, alters geometry. u-tokyo.ac.jp |
| Bioisosteric Replacement | -NH- → 1,2,3-Triazole ring | Can improve metabolic stability and pharmacokinetics. | Acts as a rigid scaffold mimicking peptide bond geometry. u-tokyo.ac.jp |
Carboxylic Acid Functionalization and its Influence on Receptor Interactions
The carboxylic acid group of this compound is a pivotal functional group, often acting as a key interaction point with biological targets through ionic bonding or hydrogen bonding. However, its acidic nature can also lead to poor membrane permeability and rapid metabolism. Therefore, functionalization or replacement of this group with bioisosteres is a common strategy in drug design to enhance pharmacokinetic properties while preserving or improving receptor interactions.
Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response.
Esterification : Converting the carboxylic acid to an ester is a straightforward modification. While this removes the acidic proton and the ability to form ionic bonds, it increases lipophilicity, which can enhance cell permeability. In some cases, esters can act as prodrugs, being hydrolyzed back to the active carboxylic acid in vivo. Studies on DPP-4 inhibitors showed that ester derivatives could maintain comparable activity to their acid counterparts while demonstrating excellent pharmacokinetic profiles for oral administration. drugdesign.org
Sulfonamides and Acylsulfonamides : Sulfonamides can be effective carboxylic acid surrogates. While generally less acidic (pKa ~10) than carboxylic acids, their acidity can be tuned by substituents to match that of the target acid (pKa 4-5). wikipedia.org Acylsulfonamides are even closer in acidity and can form similar hydrogen bond geometries, often leading to improved activity. wikipedia.org
Tetrazoles : The tetrazole ring is one of the most widely used bioisosteres for the carboxylic acid group. Its size is comparable, and its pKa is very similar to that of a carboxylic acid, allowing it to exist as an anion at physiological pH and form similar ionic and hydrogen bonds. Tetrazoles are generally more metabolically stable than carboxylic acids and can lead to improved oral bioavailability. wikipedia.org
| Functional Group | Typical pKa | Key Interaction Features | Advantages as a Bioisostere |
|---|---|---|---|
| Carboxylic Acid (-COOH) | 4-5 | Anionic charge, H-bond donor/acceptor. wikipedia.org | Often essential for pharmacophore activity. |
| Ester (-COOR) | N/A | H-bond acceptor. drugdesign.org | Increased lipophilicity, potential for prodrug strategy. drugdesign.org |
| Tetrazole (-CN4H) | 4-5 | Anionic charge, H-bond donor/acceptor. wikipedia.org | Metabolically stable, similar acidity and size to -COOH. wikipedia.org |
| Acylsulfonamide (-CONHSO2R) | 4-5 | Anionic charge, H-bond donor/acceptor. wikipedia.org | Similar acidity to -COOH, can improve activity. wikipedia.org |
Phenethyl Moiety Modifications and Their Pharmacological Implications
The phenethyl group provides a large, lipophilic scaffold that often engages in hydrophobic or van der Waals interactions within a receptor's binding site. Modifying this moiety by introducing substituents on the phenyl ring can fine-tune these interactions, leading to significant changes in binding affinity, selectivity, and functional activity (e.g., agonist versus antagonist).
While the specific target of this compound defines its SAR, valuable insights can be drawn from studies on other N-phenethyl-containing molecules, such as N-phenethylnorhydromorphone analogs, which target opioid receptors. researchgate.netnih.gov These studies provide a clear model for the pharmacological implications of phenethyl moiety modifications. The substituent's electronic properties (electron-donating vs. electron-withdrawing) and its position (ortho, meta, para) are key variables. researchgate.net
Key findings from related scaffolds include:
Positional Effects : The location of a substituent is critical. For example, a chloro group at the para-position of the phenethyl ring can result in a compound with high affinity and potent agonist activity at certain receptors. researchgate.net Moving the same substituent to the meta or ortho position can drastically alter this profile, sometimes leading to a loss of affinity or a switch in functional activity.
Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -NO2) and electron-donating groups (e.g., -CH3, -OCH3) placed at different positions can modulate the electronic character of the ring, influencing its interaction with receptor residues.
Steric Effects : The size of the substituent can influence how the phenethyl group fits into the binding pocket. Small substituents like fluorine or chlorine may be well-tolerated, while larger groups could introduce steric clashes that reduce binding affinity.
| Substituent | Position | Effect on Receptor Binding Affinity (MOR/DOR) | Effect on Functional Activity |
|---|---|---|---|
| None (H) | - | Baseline Affinity | Potent Agonist |
| Chloro (Cl) | Para (4-position) | High Affinity. researchgate.net | Potent Agonist. researchgate.net |
| Chloro (Cl) | Meta (3-position) | Reduced Affinity | Reduced Agonist Potency |
| Chloro (Cl) | Ortho (2-position) | Significantly Reduced Affinity | Weak Partial Agonist/Antagonist |
| Methyl (CH3) | Para (4-position) | Maintained or Slightly Reduced Affinity | Maintained Agonist Potency |
| Methoxy (OCH3) | Para (4-position) | Reduced Affinity | Reduced Agonist Potency |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Related Benzoic Acid Scaffolds
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. drughunter.com For scaffolds related to this compound, such as benzoylaminobenzoic acid derivatives, QSAR studies have identified key physicochemical properties that govern their inhibitory activity against various targets.
QSAR models are typically expressed as a linear equation: Biological Activity = c1(Descriptor1) + c2(Descriptor2) + ... + Constant
Where the descriptors represent calculated physicochemical properties of the molecules.
Key descriptors found to be important in QSAR studies of related benzoic acid scaffolds include:
Hydrophobicity (logP) : Increased hydrophobicity often correlates with increased inhibitory activity, suggesting the importance of hydrophobic interactions with the target protein.
Molar Refractivity (MR) : This descriptor relates to the volume of the molecule and its polarizability. A positive correlation suggests that larger, more polarizable molecules may have better activity, indicating favorable steric and dispersion force interactions.
Aromaticity : An increase in aromatic character has been shown to be conducive to higher inhibitory activity in some models.
Presence of Specific Functional Groups : The presence of hydrogen bond donors (like -OH) can positively contribute to activity, while the presence of certain heteroatoms (N, O, S) in other parts of the molecule can sometimes decrease it.
Steric Parameters (e.g., van der Waals volume) : In some models, steric bulk is a critical factor, indicating that the size and shape of the molecule must be optimized to fit the receptor's binding site. u-tokyo.ac.jp
These QSAR studies provide a predictive framework for designing new derivatives. By calculating the descriptor values for a proposed new molecule, its biological activity can be estimated before it is synthesized, allowing for a more rational and efficient approach to lead optimization. nih.gov
Mechanistic Investigations of Biological Activities of 4 Phenethylamino Benzoic Acid Analogues
Evaluation of Anti-inflammatory Mechanisms
The anti-inflammatory properties of benzoic acid derivatives are attributed to their interaction with key enzymatic pathways involved in the inflammatory cascade.
The cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, are pivotal in the synthesis of prostanoids from arachidonic acid. nih.govnih.gov Prostanoids are lipid mediators that play a significant role in inflammation. nih.gov The COX enzyme facilitates two primary reactions: the cyclization of arachidonic acid to produce prostaglandin (B15479496) G2 (PGG2) and the subsequent hydroperoxidation of PGG2 to generate prostaglandin H2 (PGH2). nih.gov
Non-steroidal anti-inflammatory drugs (NSAIDs) commonly exert their effects by inhibiting COX enzymes, thereby reducing the production of prostaglandins (B1171923) that mediate pain and inflammation. nih.gov Structurally related compounds to 4-phenethylamino-benzoic acid have been investigated for their ability to modulate this pathway. For instance, certain pyrrole (B145914) derivatives, which share structural similarities with some benzoic acid analogues, have demonstrated potent anti-inflammatory activity by inhibiting COX enzymes. nih.gov The anti-inflammatory effects of many NSAIDs are directly linked to their capacity to inhibit the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for converting arachidonic acid into inflammatory mediators like prostaglandins and leukotrienes. nih.gov
The inhibition of prostaglandin synthesis is a key mechanism for the anti-inflammatory activity of many benzoic acid derivatives. nih.gov Prostaglandin E2 (PGE2), in particular, is a major pro-inflammatory mediator. nih.gov Studies have shown that various benzoic acid analogues can suppress carrageenan-induced edema, a common model for inflammation, which is correlated with their ability to inhibit prostaglandin synthesis. nih.gov
A more targeted approach to reducing inflammation involves the selective inhibition of enzymes downstream of COX, such as microsomal prostaglandin E synthase-1 (mPGES-1). nih.govnih.gov This enzyme is the terminal synthase responsible for the conversion of PGH2 to the pro-inflammatory PGE2. nih.gov Selective inhibition of mPGES-1 is considered a potentially safer therapeutic strategy compared to broad COX inhibition, as it specifically targets the production of PGE2 without affecting the synthesis of other prostanoids that may have important physiological functions. nih.govnih.gov
Research has focused on developing potent and selective inhibitors of mPGES-1. sigmaaldrich.com Studies have demonstrated that inhibiting mPGES-1 can effectively suppress PGE2 production in inflammatory models. researchgate.net This selective inhibition offers a promising avenue for developing novel anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.gov
Antimicrobial Activity Profiles and Mechanisms
In addition to their anti-inflammatory properties, this compound analogues and related compounds have demonstrated a range of antimicrobial activities.
Benzoic acid and its derivatives have long been recognized for their antibacterial properties. nih.gov The antimicrobial activity is often influenced by the number, type, and position of substituents on the benzene (B151609) ring. nih.gov For example, the presence of hydroxyl or methoxyl groups can modulate the antibacterial effect. nih.gov Some studies have shown that benzoic acid and 2-hydroxybenzoic acid exhibit strong activity against E. coli. nih.gov
The outer membrane of Gram-negative bacteria, which is rich in lipopolysaccharides, can limit the penetration of lipophilic compounds, thereby contributing to resistance. nih.gov However, pyrazole (B372694) derivatives of benzoic acid have been identified as potent agents against Gram-positive bacteria, including staphylococci and enterococci, with minimum inhibitory concentration (MIC) values as low as 0.78 μg/mL. nsf.gov The proposed mechanism of action for these compounds involves the permeabilization of the bacterial cell membrane. nsf.gov
Schiff bases derived from 4-aminobenzoic acid have also been synthesized and screened for their antibacterial potential against various medically important bacterial strains. researchgate.net The nature of the aldehyde or ketone used in the synthesis of the Schiff base, as well as the solvent, can significantly impact the antibacterial activity. researchgate.net
| Compound/Derivative | Target Bacteria | Key Findings | Citations |
|---|---|---|---|
| Benzoic acid, 2-hydroxybenzoic acid | E. coli O157 | Strong antibacterial activity with MIC = 1 mg/mL. | nih.gov |
| Pyrazole derivatives of benzoic acid | Staphylococci, Enterococci | Potent activity with MIC values as low as 0.78 μg/mL; mechanism involves cell membrane permeabilization. | nsf.gov |
| Schiff bases from 4-aminobenzoic acid | Various pathogenic bacteria | Antibacterial activity is dependent on the specific aldehyde/ketone and solvent used in synthesis. | researchgate.net |
Benzoic acid derivatives are also known for their antifungal properties and are commonly used as food preservatives. ijans.org The mechanism of fungal growth inhibition by organic acids like benzoic acid involves the disruption of metabolic activities and cellular functions. ijans.org
Schiff bases and their metal complexes have emerged as a versatile class of compounds with significant antifungal activity. researchgate.net These compounds are synthesized through the condensation of an amino compound with a carbonyl compound. researchgate.net Specifically, Schiff bases derived from benzoic acid have shown efficacy against various fungal species. nih.gov For instance, studies have investigated the antifungal activity of benzoic acid-derived compounds against fungi such as Cochliobolus lunatus, Aspergillus niger, and Pleurotus ostreatus. nih.gov
Furthermore, cobalt(III) Schiff base complexes have demonstrated broad-spectrum antifungal activity, with some exhibiting minimum inhibitory concentrations in the low micro- to nanomolar range against Candida and Cryptococcus yeasts. mq.edu.au These findings highlight the potential for developing new antifungal agents based on the benzoic acid and Schiff base scaffolds.
| Compound/Derivative | Target Fungi | Key Findings | Citations |
|---|---|---|---|
| Benzoic acid derivatives | Cochliobolus lunatus, Aspergillus niger, Pleurotus ostreatus | Demonstrated antifungal activity. | nih.gov |
| Benzoic acid | Various plant pathogenic fungi | Inhibits mycelial growth; efficacy increases with concentration. | ijans.org |
| Schiff base metal complexes | Aspergillus niger, Aspergillus flavus, Alternaria alternata, Rhizopus stolonifer | Some complexes are highly active against these fungal species. | researchgate.net |
| Cobalt(III) Schiff base complexes | Candida and Cryptococcus yeasts | Broad-spectrum activity with MIC values in the low micro- to nanomolar range. | mq.edu.au |
Modulation of Microbial Virulence Factors in 4-Aminobenzoic Acid Derivatives
4-Aminobenzoic acid (PABA) is a crucial molecule for many microorganisms, serving as a precursor in the synthesis of folic acid, a vital cofactor for DNA synthesis and repair. nih.gov Beyond its role in folate metabolism, PABA has been identified as a factor required for microbial virulence. nih.gov This has led researchers to explore derivatives of PABA as potential antimicrobial agents that can disrupt these pathogenic processes.
The modification of the PABA structure can lead to compounds with significant antibacterial and antifungal properties. For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated the ability to inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) and exhibit broad-spectrum antifungal activity. nih.gov The antimicrobial mechanism of benzoic acid derivatives is often attributed to their ability to disrupt cellular processes through their acidic nature, interact with essential enzymes, or compromise membrane integrity. ijarsct.co.in
By targeting the PABA metabolic pathway or other essential microbial functions, these derivatives can effectively modulate the expression of virulence factors. Research has shown that some benzoic acid derivatives can interfere with biofilm formation, a critical virulence factor for many pathogenic bacteria. wikipedia.org While direct studies on this compound are limited in this specific context, the broader class of 4-aminobenzoic acid derivatives represents a promising avenue for the development of novel antimicrobial agents that function by attenuating microbial virulence.
Apoptosis Regulation through BCL-2 Family Protein Modulation
BCL-2 Inhibitory Activity of Phenethylamino Benzoic Acid Derivatives
Currently, there is a lack of publicly available scientific literature that specifically investigates the BCL-2 inhibitory activity of phenethylamino benzoic acid derivatives.
Induction of Cell Cycle Arrest and Apoptosis in Preclinical Models
Currently, there is a lack of publicly available scientific literature that specifically details the induction of cell cycle arrest and apoptosis in preclinical models by phenethylamino benzoic acid derivatives.
Receptor Agonism/Antagonism Studies
PPARα Agonistic Activity of Benzyloxy-benzylamino Chemotypes
Peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that plays a significant role in the regulation of lipid metabolism and inflammation. Agonism of PPARα is a therapeutic strategy for managing conditions like diabetic retinopathy and age-related macular degeneration. figshare.comnih.gov Research into 4-benzyloxy-benzylamino chemotypes has identified them as potent and selective PPARα agonists. figshare.com
Studies have shown that the incorporation of lipophilic or electron-withdrawing substituents on the C-ring of the benzoic acid portion of these molecules can enhance their cellular activity. figshare.com The following table summarizes the PPARα agonistic activity of a series of 4-benzyloxy-benzylamino benzoic acid analogues.
| Compound | Substituent (R) | EC₅₀ (µM) | Efficacy (%) |
|---|---|---|---|
| 4a | H | >10 | 100 |
| 4b | 3-CO₂H | 1.1 | 100 |
| 4c | 3-CF₃ | 1.5 | 100 |
| 4d | 3-Cl | 1.8 | 100 |
| 4e | 3-F | 2.5 | 100 |
| 4f | 3-CH₃ | 3.2 | 100 |
EC₅₀ values represent the concentration of the compound that produces 50% of the maximal response. Efficacy is relative to a known PPARα agonist.
Retinoid X Receptor (RXR) Modulation by Benzoic Acid Retinoids
The Retinoid X Receptor (RXR) is another crucial nuclear receptor that forms heterodimers with other nuclear receptors, including PPARs, to regulate gene transcription involved in cellular differentiation, metabolism, and proliferation. researchgate.net Benzoic acid derivatives have been a key structural motif in the development of synthetic retinoids, known as rexinoids, that can modulate RXR activity.
One notable example is Bexarotene, a benzoic acid retinoid that is an RXR-selective agonist. researchgate.net The development of such compounds has been driven by the need for selective RXR modulators to avoid the potential toxicities associated with activating retinoic acid receptors (RARs). researchgate.net Research has also led to the discovery of diazepinylbenzoic acids that can act as RXR antagonists. researchgate.net These antagonists have been shown to inhibit the transactivation of RAR-RXR heterodimers as well as RXR homodimers, demonstrating the diverse modulatory potential of benzoic acid-based structures on RXR signaling. researchgate.net The ability to selectively agonize or antagonize RXR with benzoic acid derivatives highlights the therapeutic potential of this class of compounds in various diseases, including cancer.
Neuraminidase Inhibition in Benzoic Acid Derivatives
The inhibition of neuraminidase, a key enzyme in the life cycle of the influenza virus, has been a significant area of research in the development of antiviral therapeutics. Benzoic acid derivatives have emerged as a class of compounds with the potential to act as neuraminidase inhibitors. While direct studies on the neuraminidase inhibitory activity of this compound are not extensively documented in publicly available research, the foundational principles of neuraminidase inhibition by benzoic acid analogues can be elucidated from broader structure-activity relationship (SAR) studies. These studies provide a framework for understanding how structural modifications to the benzoic acid scaffold influence inhibitory potency.
Research into a series of benzoic acid derivatives has offered insights into the structural requirements for effective neuraminidase inhibition. A pivotal study synthesized and evaluated a wide array of these compounds, revealing that the nature and position of substituents on the benzene ring are critical for activity. nih.gov The benzene ring itself serves as a scaffold, positioning key functional groups within the active site of the neuraminidase enzyme to facilitate binding and inhibition. nih.gov
The inhibitory mechanism of benzoic acid derivatives is predicated on their ability to mimic the natural substrate of neuraminidase, sialic acid. By competitively binding to the enzyme's active site, these inhibitors prevent the cleavage of sialic acid residues from host cell glycoproteins, a crucial step for the release of newly formed virus particles.
The exploration of various substituents on the benzoic acid ring has led to the identification of several key interactions that contribute to inhibitory activity. For instance, the presence of a carboxylate group is fundamental as it interacts with a highly conserved triad (B1167595) of arginine residues (Arg118, Arg292, and Arg371) in the active site of the enzyme. nih.gov This interaction anchors the inhibitor within the active site.
Further substitutions on the benzoic acid ring can lead to enhanced binding affinity. For example, the introduction of an acetylamino group at the 4-position has been shown to be favorable for activity. nih.gov This is exemplified by 4-acetylamino-3-guanidinobenzoic acid, which was identified as a potent inhibitor in one study. nih.gov The acetylamino group is thought to occupy a pocket in the active site, forming hydrogen bonds and hydrophobic interactions that strengthen the binding of the inhibitor.
The following table summarizes the neuraminidase inhibitory activity of selected benzoic acid derivatives, illustrating the impact of different substitution patterns.
| Compound Name | Structure | Neuraminidase Inhibitory Activity (IC50, µM) |
| 4-Acetylamino-3-guanidinobenzoic acid | 2.5 | |
| 4-Aminobenzoic acid | >1000 | |
| Benzoic acid | >1000 |
Data sourced from Chand et al., 1997. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Active Site Binding Analysis (e.g., BCL-2 proteins, NDM-1, INHA)
While specific molecular docking studies for 4-Phenethylamino-benzoic acid against B-cell lymphoma 2 (BCL-2) proteins, New Delhi metallo-beta-lactamase-1 (NDM-1), and enoyl-acyl carrier protein reductase (INHA) are not extensively documented in publicly available literature, the structural features of the compound allow for a predictive analysis of its potential binding modes within the active sites of these important therapeutic targets.
BCL-2 Proteins: The B-cell lymphoma 2 (BCL-2) family of proteins are crucial regulators of apoptosis, making them significant targets in cancer therapy. The active site of anti-apoptotic BCL-2 proteins features a hydrophobic groove where pro-apoptotic proteins bind. For a small molecule inhibitor like this compound, the phenethyl group could potentially occupy this hydrophobic pocket, forming van der Waals interactions with key nonpolar residues. The benzoic acid moiety, with its carboxyl group, could engage in hydrogen bonding or electrostatic interactions with polar or charged residues at the periphery of the binding site. Docking studies of other benzoic acid derivatives with BCL-2 have highlighted the importance of interactions with residues such as Arg143, Ala97, Phe101, and Tyr105. researchgate.netstmjournals.comnih.gov
New Delhi Metallo-beta-lactamase-1 (NDM-1): NDM-1 is a bacterial enzyme that confers resistance to a broad spectrum of beta-lactam antibiotics. documentsdelivered.com Its active site contains two zinc ions that are crucial for catalysis. mdpi.com Potential inhibitors of NDM-1 often chelate these zinc ions. The carboxylic acid group of this compound could potentially interact with one or both of these zinc ions, displacing the catalytic water molecule. nih.gov Furthermore, the aromatic rings of the compound could form hydrophobic and pi-stacking interactions with residues in the active site, such as His250, Asn220, and Trp93, which have been shown to be important for the binding of other inhibitors. mdpi.comtandfonline.comadibiosolutions.com
Enoyl-Acyl Carrier Protein Reductase (INHA): INHA is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govpnas.org The active site of INHA has a binding pocket for its substrate and the NADH cofactor. researchgate.net Small molecule inhibitors of INHA often mimic the substrate or cofactor and form hydrogen bonds and hydrophobic interactions within this pocket. The phenethyl group of this compound could fit into the substrate-binding pocket, while the benzoic acid and amino groups could form hydrogen bonds with key residues like Tyr158, Thr196, and the NAD+ cofactor. physchemres.orgmdpi.comresearchgate.net Docking studies of similar benzoic acid derivatives have shown interactions with residues such as Lys165 and Ile95. mdpi.com
Prediction of Binding Affinity and Specificity
The binding affinity of a ligand to its target protein is a critical determinant of its potential efficacy. This affinity is often quantified by the binding energy (ΔG), with more negative values indicating a stronger interaction. While experimental determination is the gold standard, computational methods can provide valuable predictions.
The predicted binding affinity of this compound would depend on the sum of all intermolecular interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces, minus the entropic penalty of binding. The specificity of the compound for a particular target would be determined by the complementarity of its shape and chemical properties to the active site of that protein compared to other proteins.
Based on the analysis of similar compounds, it can be inferred that the binding affinity of this compound would be influenced by the precise fit of its phenethyl and benzoic acid moieties within the respective active sites. For instance, in NDM-1, the ability to effectively chelate the zinc ions while simultaneously forming favorable hydrophobic interactions would be key to high affinity. nih.govacs.org For BCL-2, the extent of hydrophobic interactions in the BH3 groove would be a major contributor to the binding energy. researchgate.net Similarly, for INHA, a combination of hydrogen bonding with key residues and hydrophobic packing would dictate the binding affinity. nih.gov
Table 1: Predicted Interactions and Potential Binding Affinity Drivers for this compound with Target Proteins
| Target Protein | Key Active Site Features | Potential Interactions with this compound | Factors Influencing Binding Affinity |
| BCL-2 | Hydrophobic groove | - Phenethyl group in hydrophobic pocket (van der Waals) - Carboxyl group forming hydrogen bonds/electrostatic interactions | - Complementarity of phenethyl group to the hydrophobic groove - Strength of polar interactions of the benzoic acid moiety |
| NDM-1 | Di-zinc catalytic center | - Carboxyl group chelating Zn2+ ions - Aromatic rings in hydrophobic interactions and pi-stacking | - Strength of zinc chelation - Favorable hydrophobic and pi-stacking interactions with active site residues |
| INHA | Substrate and NADH binding pockets | - Phenethyl group in substrate-binding pocket - Carboxyl and amino groups forming hydrogen bonds | - Fit within the substrate-binding pocket - Number and strength of hydrogen bonds with key residues and NAD+ |
Quantum Chemical Calculations for Electronic and Structural Properties
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic structure, geometry, and vibrational frequencies of molecules. These calculations provide fundamental insights into the chemical reactivity and physical properties of a compound.
Optimized Geometrical Structures and Vibrational Analysis
The optimized geometrical structure of this compound can be predicted using DFT calculations. These calculations would provide precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. For similar aminobenzoic acid derivatives, DFT studies have shown good agreement between calculated and experimental structures. mdpi.comrsc.org The calculations would likely reveal a non-planar structure, with a certain dihedral angle between the planes of the two aromatic rings.
Vibrational analysis, based on the optimized geometry, can predict the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or torsion. For this compound, characteristic vibrational frequencies would be expected for the N-H stretch of the secondary amine, the O-H and C=O stretches of the carboxylic acid group, and the C-H and C=C stretches of the aromatic rings. mdpi.comsci-hub.se Studies on similar benzoic acid derivatives provide a basis for assigning these vibrational modes. researchgate.net
Frontier Molecular Orbital (HOMO/LUMO) Analysis
Frontier molecular orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For this compound, the HOMO is likely to be localized on the electron-rich phenethylamino portion of the molecule, while the LUMO may be centered on the electron-withdrawing benzoic acid moiety. The energy gap would provide insights into the charge transfer possibilities within the molecule. QSAR studies on phenethylamine (B48288) derivatives have indicated that HOMO/LUMO orbital energies are critical for correlating with binding strength. nih.gov
Table 2: Representative HOMO-LUMO Energies and Gaps for Structurally Related Molecules
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 4-(carboxyamino)-benzoic acid | -6.82 | -1.82 | 5.00 | actascientific.com |
| 3-(2-methylphenylaminothiazol-5-oyl) pyridine (B92270) | - | - | Small |
Note: The values for this compound are expected to be in a similar range, influenced by the specific electronic effects of the phenethyl group.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack. The MEP map is colored to indicate different potential values, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map is expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making this area a likely site for electrophilic attack and hydrogen bond donation. researchgate.net Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the amino group would likely exhibit positive potential, indicating sites for nucleophilic attack and hydrogen bond acceptance. mdpi.com Understanding the MEP is crucial for predicting how the molecule will interact with biological targets and other molecules. mdpi.com
Non-Bonding Orbital and Electron Localization Function Analysis
Computational quantum chemistry provides powerful tools for understanding the electronic structure of molecules. For this compound, methods such as Natural Bond Orbital (NBO) and Electron Localization Function (ELF) analysis offer deep insights into electron delocalization, non-bonding interactions, and the nature of chemical bonds.
Natural Bond Orbital (NBO) Analysis: NBO analysis is a method that examines the distribution of electron density in a molecule by transforming the complex, delocalized molecular orbitals into localized, chemically intuitive bonding, lone pair, and anti-bonding orbitals. This approach allows for the quantitative assessment of intramolecular interactions. The key concept is the analysis of donor-acceptor interactions, where electron density from a filled "donor" NBO (like a lone pair or a bonding orbital) is delocalized into an empty "acceptor" NBO (typically an anti-bonding orbital). The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, significant delocalization is expected. Key donor-acceptor interactions would likely include:
Delocalization of the nitrogen lone pair (LP(N)) into the anti-bonding π* orbitals of the adjacent benzene (B151609) ring.
Interactions between the π orbitals of the benzene ring and the π* orbitals of the carboxylic acid group.
Hyperconjugative effects involving σ and σ* orbitals throughout the molecule.
Table 1: Hypothetical Second-Order Perturbation Energy E(2) for Major NBO Interactions in this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP (N) | π* (C-C) ring | ~40-50 | Lone Pair -> π* delocalization |
| π (C=C) ring | π* (C=O) carboxyl | ~15-25 | π -> π* conjugation |
| LP (O) carbonyl | σ* (C-O) carboxyl | ~25-35 | Lone Pair -> σ* hyperconjugation |
| σ (C-H) | σ* (C-C) | ~2-5 | σ -> σ* hyperconjugation |
Electron Localization Function (ELF) Analysis: The Electron Localization Function (ELF) is a tool used in quantum chemistry to visualize regions in a molecule where there is a high probability of finding an electron pair. jussieu.fr It provides a clear depiction of core electrons, covalent bonds, and lone pairs. scribd.com The ELF value ranges from 0 to 1, where values close to 1 indicate high electron localization, characteristic of core electrons, lone pairs, or strong covalent bonds. jussieu.fr
An ELF analysis of this compound would reveal distinct basins of localization:
Core Basins: Surrounding the carbon, nitrogen, and oxygen nuclei, corresponding to their core electrons.
Valence Basins (Bonding): Located between bonded atoms, such as C-C, C-H, C-N, C=O, and O-H, representing the covalent bonds.
Valence Basins (Non-Bonding): Found in the regions of lone pairs, particularly on the nitrogen atom of the amino group and the two oxygen atoms of the carboxylic acid group. These non-bonding regions are crucial as they often represent sites for hydrogen bonding and other intermolecular interactions.
The shape and localization value of these basins provide insight into the chemical nature of the molecule. For example, the non-bonding regions on the carboxylic oxygen atoms are expected to be highly localized and are key sites for forming the hydrogen-bonded dimers commonly seen in the crystal structures of carboxylic acids.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and structural stability of molecules by simulating their behavior in a defined environment, such as in a solvent. mdpi.comscielo.br
For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can explore the potential energy surface to identify preferred conformations and the dynamics of transitions between them. nih.gov A study on the closely related 4-phenylamino-benzoic acids provides a framework for how such a simulation would be conducted. nih.gov
Simulation Protocol: A typical MD simulation for this compound would involve the following steps:
Force Field Parameterization: The molecule's atoms and bonds would be described using a suitable force field, such as the second-generation General Amber Force Field (GAFF2), which is designed for organic molecules. nih.gov Atomic charges can be calculated using methods like AM1-BCC. nih.gov
System Setup: The molecule would be placed in a simulation box, often cubic, and solvated with an explicit solvent (e.g., water, ethanol, or dichloromethane) to mimic solution conditions. mdpi.comnih.gov
Simulation: The simulation would be run under specific thermodynamic conditions (e.g., NPT ensemble, maintaining constant number of particles, pressure, and temperature at 300 K). The equations of motion are integrated over a set period, typically nanoseconds, with a small time step of around 2 femtoseconds. nih.gov Intermolecular forces like van der Waals and electrostatic interactions are calculated using methods such as the particle mesh Ewald (PME) method. nih.gov
Table 2: Typical Parameters for Molecular Dynamics Simulation of this compound
| Parameter | Value/Method | Reference |
|---|---|---|
| Force Field | GAFF2 (General Amber Force Field) | nih.gov |
| Charge Method | AM1-BCC | nih.gov |
| Ensemble | NPT (Isothermal-isobaric) | nih.gov |
| Temperature | 300 K (Berendsen thermostat) | nih.gov |
| Pressure | 1 bar (Berendsen barostat) | nih.gov |
| Time Step | 2 fs | nih.gov |
| Simulation Length | 20,000,000 steps (40 ns) | nih.gov |
| Long-range Electrostatics | Particle Mesh Ewald (PME) | nih.gov |
Conformational and Stability Analysis: The trajectory generated from the MD simulation is then analyzed to extract information about the molecule's behavior.
Root-Mean-Square Deviation (RMSD): The RMSD of the atomic positions is calculated over the course of the simulation relative to a starting structure. A stable, plateauing RMSD value indicates that the molecule has reached an equilibrium state and is conformationally stable. nih.gov
Conformational Clustering: The trajectory can be analyzed to group similar structures into clusters. This identifies the most populated or dominant conformations of the molecule in the simulated environment. nih.gov For this compound, this would reveal the preferred orientations of the phenethyl and benzoic acid moieties relative to each other. In related molecules, structures are often found to be highly twisted. nih.gov
These analyses provide a dynamic picture of the molecule's conformational landscape and stability, which complements the static information obtained from other computational methods and experimental crystal structures.
Advanced Analytical Methodologies for Characterization and Quantification
Spectroscopic Techniques in Structural Elucidation (IR, NMR, UV-Vis, MS)
Spectroscopic techniques are indispensable for the structural characterization of 4-Phenethylamino-benzoic acid, providing insights into its molecular framework and functional groups.
Infrared (IR) Spectroscopy: This technique is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. For instance, the carboxylic acid group will show a broad O-H stretching band typically in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹. The secondary amine (N-H) stretching vibration would appear in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) rings will produce signals in the 1450-1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are vital for determining the precise arrangement of atoms. In the ¹H NMR spectrum, distinct signals for the aromatic protons of the benzoic acid and the phenethyl moieties would be observed, typically in the range of 6.5-8.0 ppm. The chemical shifts and coupling patterns of these protons provide information about their relative positions on the aromatic rings. The protons of the ethyl bridge would appear as multiplets in the upfield region of the spectrum. The acidic proton of the carboxylic acid group would likely be a broad singlet at a downfield chemical shift (>10 ppm). The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid (around 165-185 ppm) and the aromatic carbons (around 110-150 ppm).
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. Aromatic compounds like this compound are expected to show strong absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions of the benzene rings.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which aids in confirming its identity. For this compound (C₁₅H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the carboxylic acid group and cleavage of the bond between the nitrogen and the ethyl group.
Table 1: Expected Spectroscopic Data for this compound
| Technique | Feature | Expected Region/Value |
| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |
| C=O Stretch (Carboxylic Acid) | 1700-1725 cm⁻¹ | |
| N-H Stretch (Secondary Amine) | 3300-3500 cm⁻¹ | |
| Aromatic C-H Stretch | >3000 cm⁻¹ | |
| Aromatic C=C Stretch | 1450-1600 cm⁻¹ | |
| ¹H NMR Spectroscopy | Aromatic Protons | 6.5-8.0 ppm |
| Ethyl Bridge Protons | ~2.8-3.5 ppm | |
| Carboxylic Acid Proton | >10 ppm (broad) | |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | 165-185 ppm |
| Aromatic Carbons | 110-150 ppm | |
| Mass Spectrometry | Molecular Ion Peak [M]⁺ | m/z corresponding to C₁₅H₁₅NO₂ |
A study on the synthesis of the closely related compound, 3-Nitro-4-(phenethylamino)benzoic acid, reported its characterization by spectral data, suggesting that these techniques are indeed applicable for the structural confirmation of such derivatives. researchgate.net
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC method would be the most common approach.
In a typical setup, a C18 column would be used as the stationary phase. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient or isocratic elution would be optimized to achieve good separation of the target compound from any starting materials or by-products. Detection is commonly performed using a UV detector set at a wavelength where the compound exhibits maximum absorbance. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification, while the peak area is proportional to its concentration, allowing for quantification.
Table 2: Illustrative HPLC Method Parameters for Analysis of Substituted Benzoic Acids
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized for separation |
| Flow Rate | 1.0 mL/min |
| Detection | UV at λmax |
| Injection Volume | 10 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of this compound, although it may require derivatization to increase its volatility. The carboxylic acid and secondary amine groups can be derivatized, for example, through silylation, to make the compound more amenable to GC analysis.
In GC-MS, the derivatized compound is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of certainty in the identification of the compound.
Isotope Dilution Mass Spectrometry Approaches
Currently, there is no specific information available in the scientific literature regarding the application of isotope dilution mass spectrometry (IDMS) for the quantification of this compound. However, this technique is a high-accuracy method that could be developed for this purpose.
IDMS involves adding a known amount of an isotopically labeled version of the analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard. The ratio of the unlabeled analyte to the labeled internal standard is then measured by mass spectrometry. Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, which minimizes errors from extraction inefficiency and matrix effects. This results in highly accurate and precise quantification. The development of an IDMS method for this compound would require the synthesis of a suitable isotopically labeled internal standard.
Q & A
Q. What are the recommended synthetic routes for 4-phenethylamino-benzoic acid, and how can researchers optimize yield and purity in early-stage synthesis?
- Methodological Answer : A common approach involves coupling phenethylamine to a benzoic acid derivative via amide bond formation using carbodiimide crosslinkers (e.g., EDC or DCC) . To optimize yield, monitor reaction progress using thin-layer chromatography (TLC) with UV visualization. Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, 5–10% methanol in dichloromethane) improves purity. Validate purity using HPLC with UV detection (λ = 254 nm) and compare retention times to standards .
Q. Which analytical techniques are critical for characterizing this compound, and how should researchers interpret spectral data?
- Methodological Answer : Use NMR (¹H/¹³C) to confirm structure:
- ¹H NMR : Look for aromatic protons (δ 6.5–8.0 ppm), phenethylamine NH (δ ~5.5–6.5 ppm, broad), and carboxylic acid proton (δ ~12–13 ppm, broad if free acid) .
- ¹³C NMR : Carboxylic acid carbon appears at δ ~170–175 ppm.
Mass spectrometry (MS) (ESI or EI) should show [M+H]⁺ or molecular ion peak matching the molecular weight. Pair with FT-IR to confirm functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹) .
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer : For enzyme inhibition studies (e.g., cyclooxygenase or kinase targets):
Use recombinant enzymes in buffer systems (pH 7.4, 37°C).
Pre-incubate the compound with the enzyme, then add substrate (e.g., arachidonic acid for COX assays).
Quantify product formation via spectrophotometry (e.g., TMPD oxidation for COX-2) or fluorescence.
Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
Advanced Research Questions
Q. How can researchers resolve contradictory data in solubility or bioactivity studies of this compound derivatives?
- Methodological Answer : Contradictions often arise from solvent polarity or pH effects. For solubility:
- Test in buffered solutions (pH 1–12) and use Hansen solubility parameters to identify optimal solvents .
For bioactivity discrepancies: - Validate assay conditions (e.g., ATP concentrations in kinase assays).
- Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Structural modification : Replace labile groups (e.g., methyl ester prodrugs for carboxylic acid to enhance oral bioavailability) .
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS.
- Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
Q. How can computational modeling guide the design of this compound analogs with enhanced target selectivity?
- Methodological Answer :
Perform molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to target vs. off-target proteins.
Use MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns).
Apply QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity .
Q. What experimental approaches validate the mechanism of action (MOA) of this compound in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 knockout : Silence putative targets (e.g., COX-2) in cell lines and assess compound efficacy loss.
- Thermal proteome profiling (TPP) : Identify engaged targets by monitoring protein thermal stability shifts via mass spectrometry .
Data Interpretation and Validation
Q. How should researchers address batch-to-batch variability in spectroscopic data for this compound?
- Methodological Answer :
- Standardize synthesis protocols (e.g., controlled temperature, inert atmosphere).
- Use principal component analysis (PCA) on NMR/LC-MS data to identify outlier batches.
- Cross-validate with independent techniques (e.g., elemental analysis for C, H, N) .
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
